molecular formula C10H18O4 B8559096 ethyl 2-(methoxymethyl)tetrahydro-2H-pyran-2-carboxylate

ethyl 2-(methoxymethyl)tetrahydro-2H-pyran-2-carboxylate

Cat. No.: B8559096
M. Wt: 202.25 g/mol
InChI Key: DKVFJTHLHQXJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(methoxymethyl)tetrahydro-2H-pyran-2-carboxylate is a useful research compound. Its molecular formula is C10H18O4 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

ethyl 2-(methoxymethyl)oxane-2-carboxylate

InChI

InChI=1S/C10H18O4/c1-3-13-9(11)10(8-12-2)6-4-5-7-14-10/h3-8H2,1-2H3

InChI Key

DKVFJTHLHQXJPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCO1)COC

Origin of Product

United States

Synthesis routes and methods

Procedure details

60% NaH (40.3 mg, 1.007 mmol) was added to a cold (−20° C.) solution of ethyl 2-(hydroxymethyl)tetrahydro-2H-pyran-2-carboxylate (158 mg, 0.839 mmol) in THF (3 mL) and the mixture was allowed to warm to rt over ˜30 min. Neat dimethyl sulfate (127 mg, 1.007 mmol) was added at 0° C. and allowed to warm to rt and stirred overnight. Excess dimethyl sulfate was quenched with TEA, and then acidified with 1N HCl, product was extracted with ether, washed with water, brine and dried (MgSO4). Crude isolate was purified by silica gel FCC (0-2% MeOH in DCM) to afford ethyl 2-(methoxymethyl)tetrahydro-2H-pyran-2-carboxylate. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 4.34-4.22 (m, J=7.2, 7.2, 7.2, 4.1 Hz, 2H), 3.96-3.87 (m, 1H), 3.86-3.77 (m, 1H), 3.55-3.43 (m, 2H), 3.36 (s, 3H), 2.17-2.07 (m, 1H), 1.80-1.70 (m, 1H), 1.69-1.56 (m, 2H), 1.55-1.42 (m, 3H), 1.32 (t, J=7.2 Hz, 3H).
Name
Quantity
40.3 mg
Type
reactant
Reaction Step One
Quantity
158 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
127 mg
Type
reactant
Reaction Step Two

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